molecular formula C14H20N2O2 B177489 4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde CAS No. 100875-69-2

4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde

Cat. No.: B177489
CAS No.: 100875-69-2
M. Wt: 248.32 g/mol
InChI Key: AGAKHJJMBZUXKF-UHFFFAOYSA-N
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Description

4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde is an organic compound that features a benzaldehyde moiety linked to a piperazine ring via an ethoxy bridge

Mechanism of Action

Target of Action

Related compounds such as 2- (4-methyl-piperazin-1-yl)-ethylamine and 4- [2- (4-Methyl-piperazin-1-yl)-ethyl]-phenylamine

Mode of Action

It’s worth noting that a compound with a similar structure, (4- (bis (4-fluorophenyl)methyl)piperazin-1-yl) (cyclohexyl)methanone hydrochloride (ldk1229), was found to bind more selectively to cannabinoid receptor type 1 (cb1) than to cannabinoid receptor type 2 . This suggests that “4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde” might interact with its targets in a similar manner.

Biochemical Pathways

Given the potential interaction with cannabinoid receptors mentioned above , it’s plausible that this compound could influence pathways related to pain perception, mood, and memory, among others, which are known to be modulated by these receptors.

Pharmacokinetics

A group of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles and their 5 substituted derivatives were found to have promising absorption, distribution, metabolism, and excretion calculations (adme) . This might suggest similar pharmacokinetic properties for the compound .

Result of Action

It was observed that compounds with similar structures produced loss of cell viability of mcf-10a cells . This suggests that “this compound” might have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 1-(2-chloroethyl)-4-methylpiperazine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the benzaldehyde is replaced by the piperazine derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Solvent recovery and recycling, as well as waste management, would also be critical considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: 4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoic acid.

    Reduction: 4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzyl alcohol.

    Substitution: Derivatives with different substituents on the piperazine ring.

Scientific Research Applications

4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential antipsychotic and antidepressant agents.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly those containing piperazine moieties.

    Biological Studies: The compound is used in studies investigating the interaction of piperazine derivatives with biological targets, such as receptors and enzymes.

    Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • **4-[2-(4-Methyl-piperazin-1-yl)-ethyl]-phenylamine
  • **2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazole
  • **2-((4-Arylpiperazin-1-yl)methyl)benzonitrile

Uniqueness

4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde is unique due to the presence of both an aldehyde group and a piperazine ring. This combination allows for a wide range of chemical modifications and interactions with biological targets. The ethoxy bridge provides additional flexibility and spatial arrangement, which can influence the compound’s reactivity and binding properties.

Properties

IUPAC Name

4-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-15-6-8-16(9-7-15)10-11-18-14-4-2-13(12-17)3-5-14/h2-5,12H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGAKHJJMBZUXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359633
Record name 4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100875-69-2
Record name 4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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